1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo-
Description
The 1H-azepine-1-carboxamide scaffold comprises a seven-membered azepine ring with a carboxamide group at position 1 and a 2-oxo substituent. Hexahydro variants indicate full saturation of the azepine ring, enhancing conformational stability. Modifications to the carboxamide nitrogen (N-substituents) significantly influence physicochemical properties and biological interactions. This article compares these analogs to infer trends applicable to the hypothetical N-octyl derivative.
Properties
CAS No. |
143028-73-3 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
N-octyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-9-12-16-15(19)17-13-10-7-8-11-14(17)18/h2-13H2,1H3,(H,16,19) |
InChI Key |
VGNLTWXYTHRFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.
Attachment of the Octyl Chain: The octyl chain is attached via alkylation reactions, often using octyl halides under basic conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Chemical Reactions Analysis
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Aromatic bis-substituents (XLogP3 = 4.61) impart greater hydrophobicity than aliphatic chains (XLogP3 = 2.5) .
- Polarity: The 3-amino-N-phenyl derivative likely has higher solubility in polar solvents due to its amino group, though PSA data is unavailable .
Functional and Application Insights
- Drug Design : N-Cyclohexyl and dicyclohexyl derivatives may improve blood-brain barrier penetration due to lipophilicity .
- Material Science : Dimeric analogs (e.g., 5888-87-9) could serve as cross-linkers in polymers .
- Biological Targeting: The 3-amino-N-phenyl variant’s hydrogen-bonding capacity may enhance receptor binding .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Functional Group Impact
Biological Activity
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The synthesis and characterization of this compound will also be discussed, along with its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- can be represented as follows:
- Molecular Formula : C_{n}H_{m}N_{x}O_{y}
- Molecular Weight : Specific molecular weight data can be obtained from databases such as PubChem.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C_{n}H_{m}N_{x}O_{y} |
| Molecular Weight | X g/mol |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some azepine derivatives have shown effectiveness against bacterial strains.
- Antitumor Activity : Certain derivatives are being studied for their potential in cancer therapy.
- Neuroprotective Effects : Investigations into the neuroprotective properties of azepines suggest they may have applications in treating neurodegenerative diseases.
The mechanisms through which 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- exerts its biological effects may include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to therapeutic effects in neurological disorders.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells is a potential mechanism for antitumor activity.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of azepine derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising potential for development into therapeutic agents.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of azepine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves multi-step organic reactions. Key steps may include:
- Formation of the Azepine Ring : Utilizing cyclization reactions to form the azepine structure.
- Functionalization : Introduction of the carboxamide and octyl groups through nucleophilic substitution reactions.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Azepine Ring Formation | Cyclization | Temperature, solvent type |
| Functionalization | Nucleophilic substitution | Base, temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
